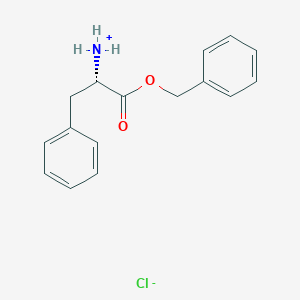
L-Phenylalanine benzyl ester hydrochloride
描述
L-Phenylalanine benzyl ester hydrochloride is a chemical compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 g/mol . It is a derivative of L-Phenylalanine, an essential amino acid, and is commonly used in peptide synthesis . The compound appears as white to off-white crystalline powder and is soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
作用机制
Target of Action
L-Phenylalanine benzyl ester hydrochloride, also known as H-Phe-OBzl.HCl, is a derivative of the amino acid phenylalanine
Mode of Action
The exact mode of action of H-Phe-OBzl.HCl is not well-documented. As an amino acid derivative, it may participate in protein synthesis or other biochemical reactions involving phenylalanine. It could potentially influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The specific biochemical pathways affected by H-Phe-OBzlGiven its structure, it might be involved in the metabolism of phenylalanine or in peptide synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Phe-OBzlAs a soluble compound , it is likely to be well-absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes that handle amino acids and their derivatives.
Result of Action
The molecular and cellular effects of H-Phe-OBzlIt is used as a reactant for the synthesis of l-isoserine derivatives as aminopeptidase n inhibitors and pf-04449913, a potent and orally bioavailable inhibitor of smoothened .
Action Environment
The action of H-Phe-OBzl.HCl may be influenced by various environmental factors. For instance, its solubility was found to be positively correlated with temperature . This suggests that temperature could impact its bioavailability and efficacy. Additionally, its stability and activity might be affected by pH, as is common with many biochemical compounds .
生化分析
Biochemical Properties
L-Phenylalanine benzyl ester hydrochloride is commonly used in the synthesis of L-isoserine derivatives as aminopeptidase N inhibitors and PF-04449913, a potent and orally bioavailable inhibitor of smoothened
Molecular Mechanism
It’s known to be a reactant in the synthesis of L-isoserine derivatives and PF-04449913 .
准备方法
Synthetic Routes and Reaction Conditions
L-Phenylalanine benzyl ester hydrochloride can be synthesized through the esterification of L-Phenylalanine with benzyl alcohol in the presence of a strong acid such as hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
化学反应分析
Types of Reactions
L-Phenylalanine benzyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the reagents used.
科学研究应用
L-Phenylalanine benzyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a building block for creating peptides and proteins.
Biology: The compound is utilized in studies involving enzyme-substrate interactions and protein engineering.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
相似化合物的比较
Similar Compounds
- L-Phenylalanine ethyl ester hydrochloride
- L-Phenylalanine methyl ester hydrochloride
- L-Tryptophan ethyl ester hydrochloride
- L-Tryptophan methyl ester hydrochloride
Uniqueness
L-Phenylalanine benzyl ester hydrochloride is unique due to its specific ester group, which provides distinct reactivity and solubility properties compared to its ethyl and methyl ester counterparts . This uniqueness makes it particularly valuable in certain peptide synthesis applications where specific reactivity is required .
属性
IUPAC Name |
benzyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXFHIYDTRNBJD-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2462-32-0 | |
| Record name | L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-phenyl-L-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the solubility of L-Phenylalanine benzyl ester hydrochloride important for pharmaceutical applications?
A1: Solubility plays a crucial role in pharmaceutical development. [] The solubility of a compound like this compound in various solvents directly impacts its dissolution rate, which in turn affects its bioavailability. [] A drug with poor solubility may exhibit slow dissolution, leading to reduced absorption and potentially lower efficacy. Understanding the solubility profile of this compound in different solvents, including binary systems, can aid in selecting suitable solvents for drug formulation and crystallization processes. [] This knowledge contributes to developing formulations that optimize drug release and improve the overall therapeutic outcome.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


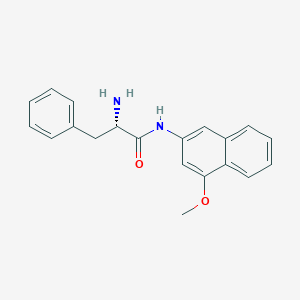
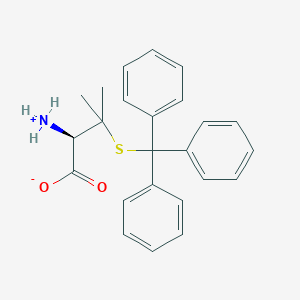

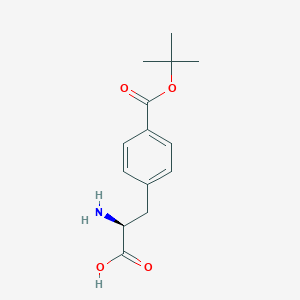
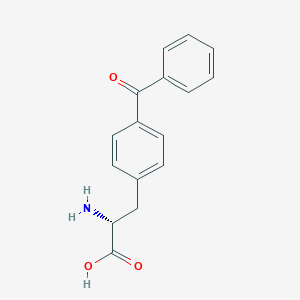
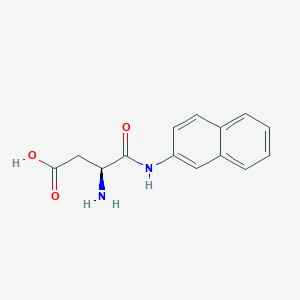
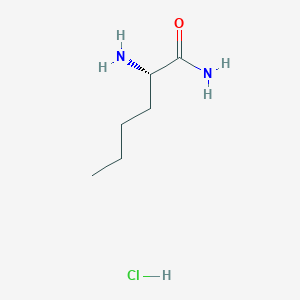
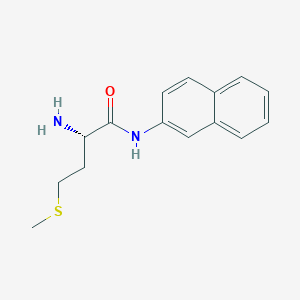
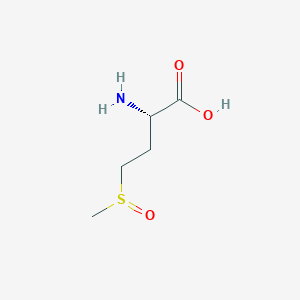
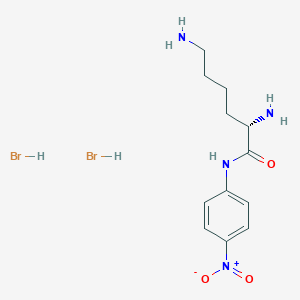
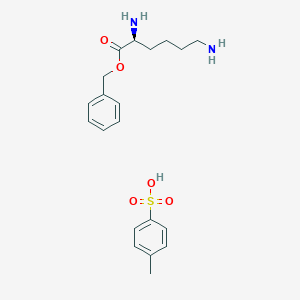
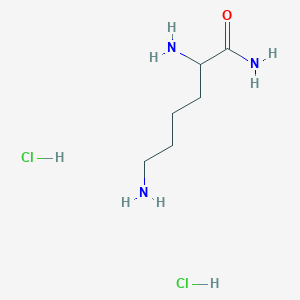
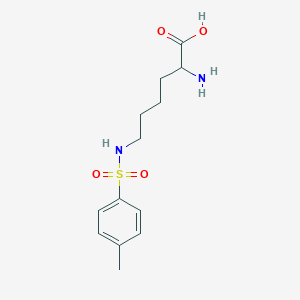
![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)
